

Z-360 and its Analogs: A Comparative Analysis for Drug Development Professionals

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An in-depth guide to the performance and mechanisms of the CCK2 receptor antagonist **Z-360** and its key analogs, supported by experimental data and detailed methodologies.

Z-360, also known as Nastorazepide, is a potent and orally active non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor, a G protein-coupled receptor implicated in the progression of certain cancers, most notably pancreatic cancer. This guide provides a comparative analysis of **Z-360** and its analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical and clinical data.

Performance Comparison of Z-360 and Analogs

The following table summarizes the key performance indicators of **Z-360** and several of its notable analogs. The data has been compiled from various preclinical studies to facilitate a direct comparison of their binding affinities and in vivo efficacy.



Compound	Target Receptor	Binding Affinity (Ki/IC50)	In Vitro Efficacy	In Vivo Efficacy (Pancreatic Cancer Models)	Key Features
Z-360 (Nastorazepi de)	CCK2R	0.47 nM (Ki) [1]	Inhibits gastrin- stimulated Akt phosphorylati on[2]; Reduces VEGFA expression[3]	In combination with gemcitabine, significantly decreases tumor weight and increases survival[2]	Orally active, well-tolerated in vivo[2]
YF476 (Netazepide)	CCK2R	Potent and selective CCK2R antagonist	Data not readily available for direct comparison	Under clinical development for gastric neuroendocri ne tumors	High affinity for CCK2R
L-365,260	CCK2R	IC50 = 2 nM (CCK2R), 280 nM (CCK1R)	Selective CCK2 antagonist	Used as a reference compound in preclinical studies	Displays selectivity for CCK2R over CCK1R
GAS1, GAS2, GAS3	CCK2R	Slightly inferior affinity to Z- 360	Radiolabeled for imaging and therapy	Pharmacokin etic profile dependent on the radiometal- chelate	Designed as theranostic agents
IP-002x-Rho	CCK2R	Association with CCK2R+ cells increases	Fluorescently labeled for in vitro studies	Investigated for targeted drug delivery	Saccharide- conjugated fluorescent



with linker hydrophilicity derivatives of Z-360[4]

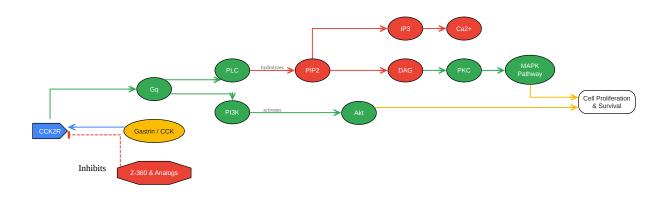
Signaling Pathways of the CCK2 Receptor and Inhibition by Z-360

The CCK2 receptor, upon activation by its endogenous ligands gastrin and cholecystokinin (CCK), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and angiogenesis. **Z-360** and its analogs exert their anti-tumor effects by blocking these pathways.

The binding of gastrin or CCK to the CCK2 receptor can activate multiple G proteins, including Gq, Gs, and G12/13. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. **Z-360** has been shown to effectively inhibit gastrin-induced phosphorylation of Akt, a key downstream effector in this pathway.[2] Furthermore, the CCK2 receptor can also transactivate the epidermal growth factor receptor (EGFR), further amplifying pro-survival signals.

Below is a diagram illustrating the major signaling pathways downstream of the CCK2 receptor and the point of inhibition by **Z-360**.





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Caption: CCK2R signaling and Z-360 inhibition.

Experimental Methodologies

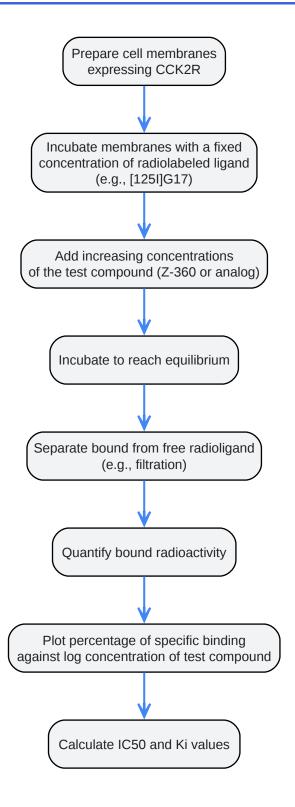
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments used in the evaluation of **Z-360** and its analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the CCK2 receptor.

Experimental Workflow:





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Caption: Radioligand binding assay workflow.

Detailed Protocol:



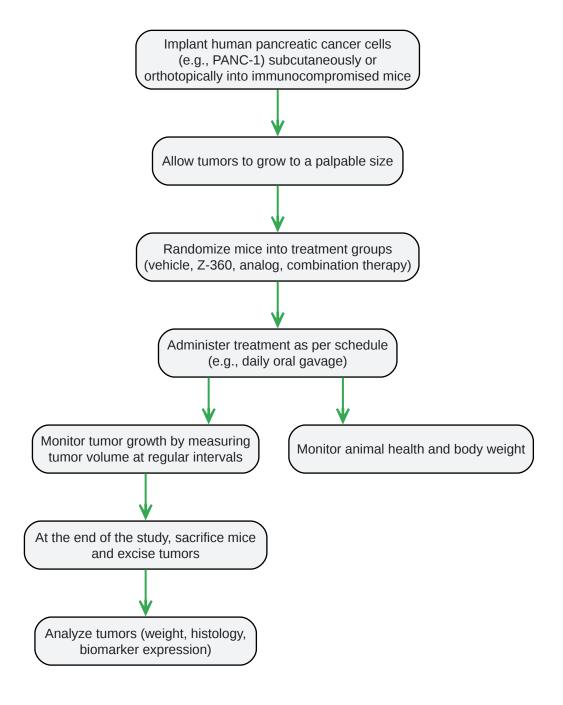
- Membrane Preparation: Cell membranes from a cell line overexpressing the human CCK2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
- Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [125l]gastrin-17).
- Competition: Increasing concentrations of the unlabeled test compound (Z-360 or its analogs) are added to the wells to compete with the radioligand for binding to the receptor.
- Equilibrium: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
- Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pancreatic Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of **Z-360** and its analogs in a living organism.

Experimental Workflow:





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Caption: In vivo xenograft model workflow.

Detailed Protocol:

 Cell Culture: Human pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are cultured under standard conditions.



- Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected either subcutaneously into the flank or orthotopically into the pancreas of immunocompromised mice (e.g., nude or SCID mice).[3][5][6]
- Tumor Growth: The tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³).
- Treatment: The mice are then randomly assigned to different treatment groups. **Z-360** or its analogs are typically administered orally. In combination studies, a chemotherapeutic agent like gemcitabine may be administered intraperitoneally.
- Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated. The general health and body weight of the mice are also monitored.
- Endpoint: The study is terminated when the tumors in the control group reach a certain size or when the animals show signs of distress.
- Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry for biomarkers (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and gene expression analysis.[3]

This comprehensive guide provides a foundation for understanding the comparative performance and mechanisms of **Z-360** and its analogs. The provided data and methodologies can aid researchers in designing further studies and advancing the development of novel therapies targeting the CCK2 receptor.

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